(s)-3-Amino-3-(3-methyl-phenyl)-propionic acid chemical properties
(s)-3-Amino-3-(3-methyl-phenyl)-propionic acid chemical properties
An In-Depth Technical Guide to (S)-3-Amino-3-(3-methyl-phenyl)-propionic Acid: Properties, Synthesis, and Applications
Abstract
(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid is a chiral non-proteinogenic β-amino acid that has garnered significant attention within the scientific community. Its unique structural architecture, featuring a stereocenter and a substituted aromatic ring, makes it a valuable chiral building block in medicinal chemistry and drug development.[1][2] This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, synthesis, and analytical characterization. Furthermore, it delves into its current and potential applications, particularly in neuroscience research, where it serves as a tool for studying neurotransmitter systems and as a scaffold for developing novel therapeutics for neurological disorders.[2][3][4][5] This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important molecule.
Introduction: The Significance of a Chiral β-Amino Acid
β-Amino acids are structural isomers of the more common α-amino acids, with the amino group attached to the second carbon atom (the β-carbon) from the carboxyl group. This seemingly minor structural shift imparts unique conformational properties, leading to the formation of stable secondary structures in peptides (peptidomimetics) and conferring resistance to enzymatic degradation.
(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid, a derivative of β-phenylalanine, belongs to this promising class of compounds. Its chirality is critical; the specific spatial arrangement of the (S)-enantiomer dictates its biological activity and interaction with chiral targets like receptors and enzymes.[4] It is widely explored as a key intermediate in the synthesis of bioactive molecules and as a modulator of neurological pathways.[3][5]
Core Compound Identification
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IUPAC Name: (3S)-3-amino-3-(3-methylphenyl)propanoic acid
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Common Synonyms: (S)-3-Methyl-β-phenylalanine, L-β-Phe(3-Me)-OH, H-β-Phe(3-Me)-OH[3]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties is fundamental to the compound's application in research and development, from designing synthetic routes to formulating it for biological assays.
Chemical and Physical Data
| Property | Value | Source(s) |
| Appearance | White powder | [3] |
| Melting Point | 204-208 °C (decomposes) | [3] |
| Purity | ≥ 98% (by HPLC) | [3][6] |
| Optical Rotation | [α]D25 = +15 ± 2° (c=1 in 0.5N NaOH) | [3] |
| Storage | 0-8 °C, in a dry, cool, well-ventilated place | [3][8] |
Stereochemistry: The Defining "S" Configuration
The designation "(S)" refers to the absolute configuration at the C3 chiral center, as defined by the Cahn-Ingold-Prelog priority rules. This stereochemistry is crucial for its biological function, as interactions with chiral biological macromolecules are highly stereospecific. The positive optical rotation value confirms its identity as a specific, non-racemic enantiomer.[3]
Caption: A generalized synthetic pathway.
Example Protocol: Asymmetric Reductive Amination
Disclaimer: This protocol is a representative example for illustrative purposes and should be adapted and optimized based on laboratory safety standards and experimental goals.
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Reaction Setup: To a solution of 3-oxo-3-(3-methylphenyl)propanoic acid ethyl ester (1.0 eq) in methanol under an inert atmosphere (N₂ or Ar), add a chiral catalyst (e.g., a Ru- or Rh-based complex with a chiral ligand) and an ammonium source like ammonium formate.
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Reduction: Heat the reaction mixture to the optimal temperature (e.g., 50-60 °C) and stir for 12-24 hours until starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Causality: The chiral catalyst coordinates with the imine intermediate, directing the hydride delivery to one face of the C=N double bond, thereby establishing the (S)-stereocenter.
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Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted formate.
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Hydrolysis: The resulting crude chiral amino ester is then subjected to hydrolysis. Add a solution of 2M sodium hydroxide and stir at room temperature or with gentle heating until the reaction is complete (TLC monitoring). Causality: The basic conditions saponify the ethyl ester to the corresponding carboxylate salt.
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Isolation: Acidify the aqueous solution carefully with 1M HCl to a pH of ~6-7, at which point the zwitterionic amino acid will precipitate.
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Purification: Collect the solid product by vacuum filtration, wash with cold water and then a small amount of cold ethanol to remove impurities, and dry under vacuum to yield the final product.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the compound.
Purity Assessment by HPLC
High-Performance Liquid Chromatography is the standard method for determining the chemical purity of the final product. [3]
Caption: Standard workflow for HPLC purity analysis.
Protocol: Chiral HPLC for Enantiomeric Purity
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Objective: To separate and quantify the (S)- and (R)-enantiomers, confirming the enantiomeric excess (e.e.) of the desired (S)-isomer.
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Column: A chiral stationary phase (CSP) column is required. Common choices include polysaccharide-based columns (e.g., Chiralpak IA, IB, etc.).
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Mobile Phase: A non-polar mobile phase, such as a mixture of hexane/isopropanol with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine), is typically used. Causality: The CSP creates a chiral environment where the two enantiomers have different transient interactions, leading to different retention times.
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Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 220 nm).
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Validation: The method is validated by injecting a racemic sample (a 50:50 mixture of (S) and (R) enantiomers) to confirm that two baseline-separated peaks are observed. The peak corresponding to the (S)-enantiomer is identified by running a sample of the pure, known standard.
Applications in Research and Drug Development
The primary value of (S)-3-Amino-3-(3-methyl-phenyl)-propionic acid lies in its application as a specialized building block and a neuroactive research tool. [2]
A Versatile Chiral Building Block
The compound's bifunctional nature (amine and carboxylic acid) allows it to be readily incorporated into larger molecules. It is used in peptide synthesis to create peptidomimetics with enhanced stability and novel biological activities. [3]Its unique structure can improve the efficacy and safety profiles of drug candidates by optimizing their binding to target receptors. [3][4]
Neuroscience and Neuropharmacology Research
This molecule is actively used in neuroscience to probe neurotransmitter systems. [2][3][4]Its structure is related to neurotransmitters and neuromodulators, making it a valuable tool for:
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Developing Novel Therapeutic Agents: It is a scaffold for drugs targeting neurological and psychiatric conditions like Alzheimer's disease, depression, and anxiety. [3][4]* Studying Synaptic Transmission: Researchers use it to understand the pharmacology of receptors and transporters in the central nervous system. [1][3]* Enhancing Cognitive Function: Some studies have explored its potential in the development of agents for neuroprotection and cognitive enhancement. [3]
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- 6. (s)-3-amino-3-(3-methylphenyl)propionic acid suppliers USA [americanchemicalsuppliers.com]
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